molecular formula C22H13Cl2N3O4 B5225220 (E)-N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-(4-chloro-3-nitrophenyl)prop-2-enamide

(E)-N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-(4-chloro-3-nitrophenyl)prop-2-enamide

Cat. No.: B5225220
M. Wt: 454.3 g/mol
InChI Key: JYQOSUPGPAFWRJ-WEVVVXLNSA-N
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Description

(E)-N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-(4-chloro-3-nitrophenyl)prop-2-enamide is a synthetic organic compound characterized by its complex structure, which includes benzoxazole and nitrophenyl groups

Properties

IUPAC Name

(E)-N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-(4-chloro-3-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13Cl2N3O4/c23-15-6-8-20-18(12-15)26-22(31-20)14-2-1-3-16(11-14)25-21(28)9-5-13-4-7-17(24)19(10-13)27(29)30/h1-12H,(H,25,28)/b9-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYQOSUPGPAFWRJ-WEVVVXLNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-])C3=NC4=C(O3)C=CC(=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)NC(=O)/C=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C3=NC4=C(O3)C=CC(=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-(4-chloro-3-nitrophenyl)prop-2-enamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzoxazole Ring: This can be achieved through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.

    Nitration and Chlorination: The phenyl rings are nitrated and chlorinated using standard reagents such as nitric acid and chlorine gas or thionyl chloride.

    Coupling Reaction: The final step involves the coupling of the benzoxazole derivative with the nitrophenyl derivative through a condensation reaction, often facilitated by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient processing.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-(4-chloro-3-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-(4-chloro-3-nitrophenyl)prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The benzoxazole and nitrophenyl groups can interact with active sites or binding pockets, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and molecular targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-(4-chloro-3-nitrophenyl)prop-2-enamide: shares structural similarities with other benzoxazole and nitrophenyl derivatives.

    Benzoxazole derivatives: Known for their antimicrobial and anticancer properties.

    Nitrophenyl derivatives: Often used in the synthesis of dyes, pigments, and pharmaceuticals.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which can confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.

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